Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate
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Overview
Description
Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation. Reaction conditions often involve refluxing in methanolic or other suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrazine hydrate can yield isoxazole-3-carbohydrazide derivatives .
Scientific Research Applications
Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and combinatorial libraries.
Medicine: The compound can be explored for its therapeutic potential in drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate include other isoxazole derivatives such as:
- Methyl 5-phenylisoxazole-3-carboxylate
- Benzyl 2-phenyloxazole-4-carboxylate
Uniqueness
What sets this compound apart is its unique cyclopentyloxy group, which can impart distinct chemical and biological properties.
Biological Activity
Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H13NO4 and a molecular weight of approximately 211.22 g/mol. The compound features an isoxazole ring, a five-membered aromatic heterocycle that includes nitrogen and oxygen atoms, which is known for its biological activity. The cyclopentyloxy group enhances the compound's lipophilicity, potentially improving its interaction with cellular targets.
Research indicates that compounds containing isoxazole moieties often exhibit significant biological activities, including anti-inflammatory and analgesic properties. This compound may act as a phosphodiesterase (PDE) inhibitor , influencing cyclic adenosine monophosphate (cAMP) levels in cells. This modulation plays a crucial role in various signaling pathways related to inflammation and cell proliferation.
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory responses. Its ability to inhibit PDE activity suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).
Analgesic Properties
The compound's analgesic effects are likely linked to its influence on cAMP pathways, which are critical in pain signaling. Studies have indicated that isoxazole derivatives can reduce pain perception by modulating neurotransmitter release in the central nervous system.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other isoxazole derivatives:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Methyl 5-methylisoxazole-3-carboxylate | Isoxazole ring with methyl substitution | More hydrophobic due to additional methyl |
Methyl 3-(p-tolyl)isoxazole-5-carboxylate | Isoxazole ring with p-tolyl group | Increased aromatic character |
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Amino and methoxy substitutions | Potential neuroprotective effects |
This compound stands out due to its specific cyclopentyloxy substitution, which may enhance both its lipophilicity and biological activity compared to other similar compounds .
Case Studies and Research Findings
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 3-cyclopentyloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(11-15-8)14-7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
RQGWVQACTOBGEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)OC2CCCC2 |
Origin of Product |
United States |
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